2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring fused with a thiazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid typically involves the coupling of intermediate compounds. One common method includes the use of carbonyldiimidazole (CDI) as a coupling reagent in dry dimethylformamide (DMF) as a solvent . The reaction conditions often require controlled temperatures and specific reagents to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its stability and reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in its role as an anticonvulsant, it may inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can modulate neuronal activity, reducing the likelihood of seizures.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanamide: This compound shares the pyrrolidinone ring but differs in its side chain structure.
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: Another similar compound with a pyrrolidinone ring, but with a thiophene ring attached.
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid is unique due to its combination of a pyrrolidinone ring with a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-5-propan-2-yl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-5(2)9-8(10(16)17)12-11(18-9)13-6(14)3-4-7(13)15/h5H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQNWZRAYRQJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)N2C(=O)CCC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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